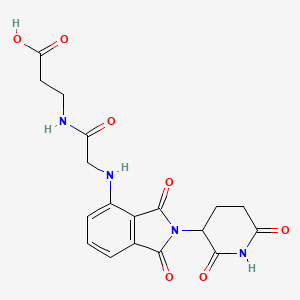
Pomalidomide-CH2CONH-C2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-CH2CONH-C2-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based CRBN ligand and linker used in PROTAC technology . This compound is a derivative of Pomalidomide, an immunomodulatory imide drug (IMiD) known for its potent antineoplastic and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-CH2CONH-C2-COOH involves several steps, including the alkylation and acylation of aromatic amines. The alkylation process generally suffers from low nucleophilicity and poor chemoselectivity, while the acylation of the aromatic amine readily provides Pomalidomide derivatives . The preparation of Pomalidomide-linkers is essential for the formation of these conjugates, and secondary amines consistently afford greater yields than their primary counterparts .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step continuous flow synthesis approach. This method allows for safe operation, excellent reproducibility, and an efficient process, resulting in an overall yield of 38-47% .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-CH2CONH-C2-COOH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents of different polarities, acids, and bases with varying pH values . The reactions typically occur at temperatures ranging from ambient to 80°C .
Major Products Formed: The major products formed from these reactions include various Pomalidomide derivatives, which are essential for the compound’s application in PROTAC technology and other scientific research areas .
Scientific Research Applications
Pomalidomide-CH2CONH-C2-COOH has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of protein degrader libraries . In biology and medicine, it is utilized in the development of CRBN-targeting protein degraders, which are crucial for the treatment of multiple myeloma and other cancers . Additionally, the compound’s immunomodulatory properties make it valuable for studying immune responses and developing new therapeutic strategies .
Mechanism of Action
Pomalidomide-CH2CONH-C2-COOH exerts its effects by binding to the protein cereblon, inhibiting ubiquitin ligase activity, and acting as a transcriptional inhibitor of COX2 . This mechanism leads to the inhibition of tumor cell proliferation and the induction of apoptosis in various tumor cells . The compound also enhances T cell and natural killer cell-mediated immunity, contributing to its antineoplastic activity .
Comparison with Similar Compounds
Similar Compounds: Pomalidomide-CH2CONH-C2-COOH is part of the IMiDs class of drugs, which includes thalidomide and lenalidomide . These compounds share similar immunomodulatory and antineoplastic properties but differ in their potency and toxicity profiles .
Uniqueness: Compared to thalidomide and lenalidomide, this compound demonstrates improved efficacy and a better toxicity profile . Its ability to target cereblon and enhance immune responses makes it a valuable compound for developing new therapeutic strategies and studying protein degradation mechanisms .
Properties
IUPAC Name |
3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O7/c23-12-5-4-11(16(27)21-12)22-17(28)9-2-1-3-10(15(9)18(22)29)20-8-13(24)19-7-6-14(25)26/h1-3,11,20H,4-8H2,(H,19,24)(H,25,26)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDPAEAOYHJRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B7453718.png)
![N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7453725.png)
![[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B7453731.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[4-(1,3-thiazol-4-ylmethoxy)phenyl]methanone](/img/structure/B7453736.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-phenylphenyl)acetamide](/img/structure/B7453752.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide](/img/structure/B7453756.png)
![5-cyclopropyl-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453757.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B7453770.png)
![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7453780.png)
![N-[1-(furan-2-yl)ethyl]-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7453796.png)
![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B7453797.png)
![1-[2-[[5-(4-Tert-butylphenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide](/img/structure/B7453805.png)
![3'-[(5-Methyl-1,2-oxazol-3-yl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7453807.png)
